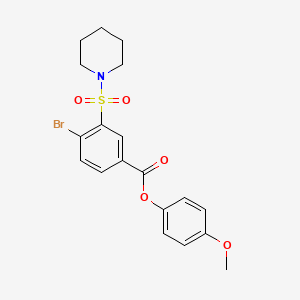![molecular formula C13H24N2O B6106913 [1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)
[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol, also known as AZOCM, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest to scientists due to its potential applications in the field of medicine, specifically in the treatment of neurological disorders.
Wirkmechanismus
[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol acts as a partial agonist at both dopamine D2 and D3 receptors, as well as at muscarinic acetylcholine receptors. This modulation of neurotransmitter activity has been shown to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and physiological effects:
Studies have shown that this compound has a number of biochemical and physiological effects in the brain. It has been shown to increase levels of dopamine and acetylcholine, as well as to increase the density of dopamine receptors in certain brain regions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol in lab experiments include its ability to selectively modulate neurotransmitter activity, its relatively low toxicity, and its potential for use in the treatment of neurological disorders. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on [1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol could focus on its potential as a treatment for other neurological disorders, such as depression and anxiety. Additionally, further studies could explore the potential use of this compound as a cognitive enhancer in healthy individuals. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
In conclusion, this compound is a promising compound with potential applications in the treatment of neurological disorders. While further research is needed to fully understand its mechanism of action and potential side effects, the current body of research suggests that it could be an important tool in the fight against these debilitating conditions.
Synthesemethoden
The synthesis of [1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol involves the reaction of piperidine with a compound known as 3-quinuclidinone. This reaction produces a compound known as 1-azabicyclo[2.2.2]oct-3-ene, which is then further reacted with formaldehyde to produce this compound.
Wissenschaftliche Forschungsanwendungen
[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol has shown potential as a treatment for a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It works by modulating the activity of certain neurotransmitters in the brain, specifically dopamine and acetylcholine.
Eigenschaften
IUPAC Name |
[1-(1-azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-10-12-3-1-2-6-15(12)13-9-14-7-4-11(13)5-8-14/h11-13,16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIHTPVHZHXYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2CN3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrrol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B6106835.png)
![2-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6106846.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)
![5-{[4-(3-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6106860.png)
![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)

![N-[2-(acetylamino)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6106872.png)
![(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone](/img/structure/B6106892.png)



![{1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6106926.png)
![2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis[1-(4-methylphenyl)ethanone]](/img/structure/B6106928.png)